3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine
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Overview
Description
The compound “3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyridazine ring, which is a type of diazine. The compound also has a cyclopropyl group and a benzyl group, which is substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyridazine rings would add rigidity to the structure, while the cyclopropyl and benzyl groups could potentially introduce steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The piperazine ring is known to participate in various reactions, and the chlorine atom on the benzyl group could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been used in the development of multi-target directed ligands (MTDLs) for Alzheimer’s disease treatment . Researchers have created hybrid molecules by linking a phenothiazine moiety, known for its antioxidant properties, with N-benzylpiperidine or N-benzylpiperazine fragments . These hybrids have shown antioxidant properties and activity against some Alzheimer’s disease-related targets, such as the inhibition of cholinesterases and in vitro Aβ 1-40 aggregation .
Anti-Tubercular Agents
The compound has also been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Antiproliferative Activity
The compound has been used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives , which have shown antiproliferative activity . An aqueous solution of the compound was refluxed with the appropriate cyanoacetic acid hydrazones and piperidine acetate to obtain these derivatives .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-cyclopropylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4/c19-16-4-2-1-3-15(16)13-22-9-11-23(12-10-22)18-8-7-17(20-21-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMHSXWSMMQEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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